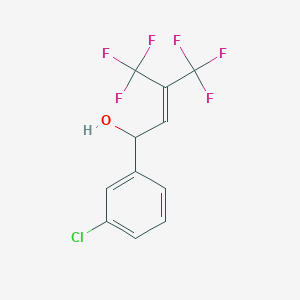

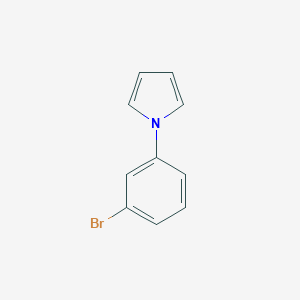

1-(3-bromophenyl)-1H-pyrrole

Descripción general

Descripción

1-(3-bromophenyl)-1H-pyrrole, often referred to as BH , is a synthetic tetrahydroisoquinoline compound. It has garnered interest due to its potential as an anti-arrhythmia agent . Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular complications .

Synthesis Analysis

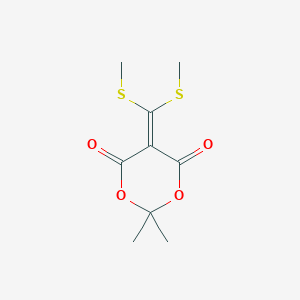

The synthesis of BH involves the combination of a 3-bromophenyl group with a 1H-pyrrole ring . Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods to achieve efficient and high-yield synthesis of BH .

Molecular Structure Analysis

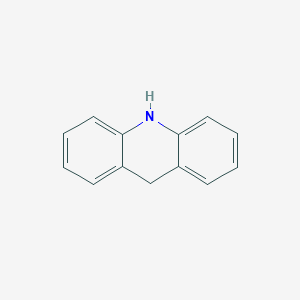

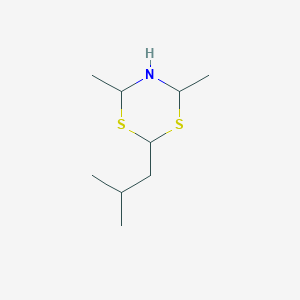

The molecular structure of BH consists of a cyclohexane ring fused with a pyrrole ring . The 3-bromophenyl moiety is attached to the pyrrole ring. The arrangement of atoms and functional groups within BH significantly influences its pharmacological properties and interactions with biological targets .

Chemical Reactions Analysis

These reactions play a crucial role in determining BH’s pharmacokinetics and bioavailability. Researchers have characterized a total of 18 metabolites , including 10 phase-I and 8 phase-II metabolites .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmacokinetic Study

A pharmacokinetic study was conducted on 1-(3-bromophenyl)-1H-pyrrole, also known as 1-(3’-bromophenyl)-heliamine (BH), which is an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo . A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .

Anti-arrhythmia Agent

BH, a synthetic tetrahydroisoquinoline, has been widely investigated for the treatment of arrhythmias . Arrhythmia is a condition with irregular heartbeats and is a part of cardiovascular diseases that are widespread and carry a significant disease burden all over the world .

Synthesis of New Analogs

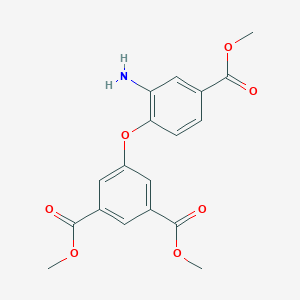

In another study, ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized . These analogs were prepared in three steps, starting from substituted anilines in a satisfactory yield .

Anticancer Activity

The synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole were also tested for their anticancer activity . However, the specific results of these tests were not mentioned in the search results.

Molecular Docking Studies

Molecular docking studies were conducted on the synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole . These studies are crucial in drug discovery as they provide insights into the potential interactions between the drug and its target protein.

ADME and Toxicity Prediction

The synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole were also subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . These predictions are essential in the early stages of drug discovery to assess the drug-likeness of the compounds.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUXOIBRUWVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349072 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-1H-pyrrole | |

CAS RN |

107302-22-7 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)